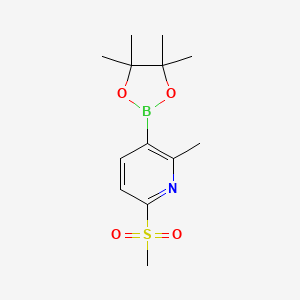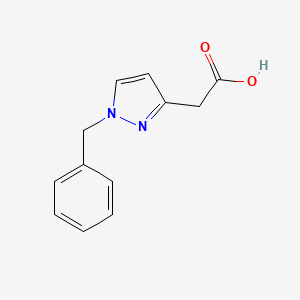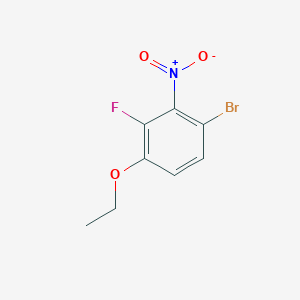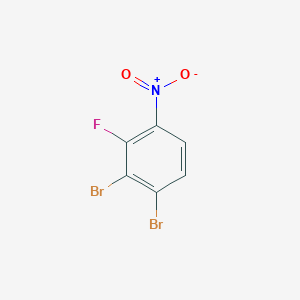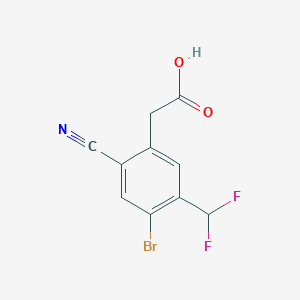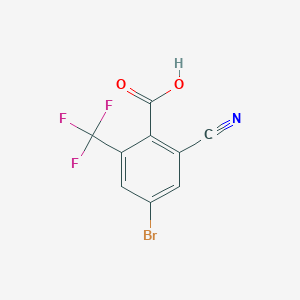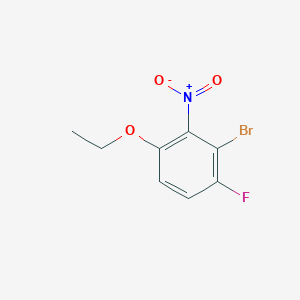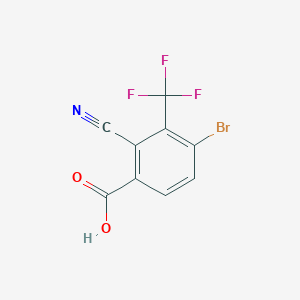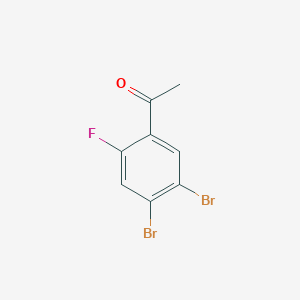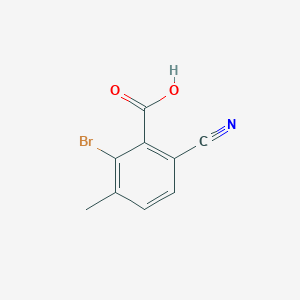
2-Bromo-6-cyano-3-methylbenzoic acid
Overview
Description
2-Bromo-6-cyano-3-methylbenzoic acid is an organic compound with the molecular formula C10H6BrNO2. It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a benzoic acid core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation and Cyanation: The compound can be synthesized through the halogenation of 3-methylbenzoic acid followed by cyanation
Grignard Reaction: Another method involves the use of Grignard reagents to introduce the bromine and cyano groups sequentially.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and cyanation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters and amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) and conditions such as heating in the presence of an oxidizing agent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and conditions such as refluxing in anhydrous ether.
Substitution: Reagents like sodium hydroxide (NaOH) and conditions such as heating in aqueous solution.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-6-cyano-3-methylbenzoic acid is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-6-cyano-3-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
3-Bromo-6-cyano-2-methylbenzoic acid: Similar structure but different position of substituents.
2-Bromo-5-methylbenzoic acid: Similar to the target compound but lacks the cyano group.
Uniqueness: 2-Bromo-6-cyano-3-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which influences its reactivity and applications. The presence of both bromine and cyano groups on the benzene ring makes it particularly versatile in organic synthesis.
Properties
IUPAC Name |
2-bromo-6-cyano-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-5-2-3-6(4-11)7(8(5)10)9(12)13/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBMUKLNSWPKNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


